molecular formula C14H26N2O2 B12830317 tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B12830317
M. Wt: 254.37 g/mol
InChI Key: CNVRGWXVVPBORV-NSHDSACASA-N
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Description

tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate ( 1899102-37-4) is a chiral diazaspirocyclic building block of significant value in medicinal chemistry and drug discovery. This compound features a spirocyclic core that provides three-dimensional rigidity, often used to conformationally constrain molecules for improved potency and selectivity toward biological targets[a citation:6]. Its primary application is in the synthesis of novel small-molecule inhibitors, particularly for protein kinases. The scaffold has been utilized in the development of potent and selective inhibitors of CDK8 and CDK19, which are promising targets in oncology, especially for colorectal cancer research[a citation:3]. Furthermore, the diazaspiro[4.5]decane scaffold is being explored in the design of novel chitin synthase inhibitors as potential antifungal agents, addressing the urgent need for new mechanisms of action in treating invasive fungal infections[a citation:6]. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the secondary amine, enabling sophisticated synthetic manipulations. The specific (S)-enantiomer and the 1-methyl substitution are critical for optimizing interactions within the enzyme's active site, influencing both the binding affinity and the overall selectivity profile of the resulting drug candidate[a citation:3]. With a molecular formula of C14H26N2O2 and a molecular weight of 254.37 g/mol[a citation:2][a citation:5], this compound is an essential advanced intermediate for researchers in chemical biology and pharmaceutical development. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (1S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-14(5-8-15-11)6-9-16(10-7-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3/t11-/m0/s1

InChI Key

CNVRGWXVVPBORV-NSHDSACASA-N

Isomeric SMILES

C[C@H]1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, N,N-dimethylformamide dimethyl acetal for substitution, and oxidizing agents like hydrogen peroxide for oxidation .

Major Products

The major products formed from these reactions include spirocyclic pyrazoles, amine derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites that are otherwise inaccessible to linear molecules. This unique interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The diazaspiro[4.5]decane scaffold is versatile, with modifications at the 1-, 2-, 3-, or 8-positions altering physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight Purity Key Features Reference
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate 3-Ethyl BD02565316 C₁₆H₃₀N₂O₄ 314.42 95% Enhanced lipophilicity due to ethyl group
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate No methyl substituent 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 95% Simplified structure with unsubstituted 1-position
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate 3-Hydroxymethyl 1824204-91-2 C₁₄H₂₆N₂O₃ 270.37 N/A Polar hydroxymethyl group improves solubility
tert-Butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate 2,4-Diketone N/A C₁₃H₂₀N₂O₄ 268.31 N/A Increased rigidity and hydrogen-bonding potential

Stereochemical Variants

  • Molecular weight: 254.37; purity: ≥97% .

Functional Group Modifications

  • tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate: Replacing one nitrogen with an oxygen atom reduces basicity, impacting pharmacokinetics. CAS: 191805-29-5; molecular formula: C₁₃H₂₁NO₃ .
  • tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-methoxypyrimidin-2-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate : Incorporates aromatic and pyrimidine groups for π-π stacking and target engagement. Molecular weight: 521.23; synthesized via Ullmann coupling .

Biological Activity

tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

Molecular Characteristics:

PropertyValue
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
IUPAC NameThis compound
InChI KeyCNVRGWXVVPBORV-UHFFFAOYSA-N
Canonical SMILESCC1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C

The compound's unique spirocyclic structure incorporates two nitrogen atoms and a tert-butyl ester functional group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to either the inhibition or activation of biological processes, thereby producing therapeutic effects .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties . Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics such as ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer potential . In vitro studies using cancer cell lines have demonstrated that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in several types of cancer cells, including prostate and breast cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on prostate cancer cells (PC3 and DU145).
    • Method : MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity against PC3 cells compared to DU145 cells .
  • Antimicrobial Evaluation :
    • Objective : To determine the antimicrobial efficacy against common bacterial pathogens.
    • Method : Disk diffusion method was used to assess the inhibition zones produced by the compound.
    • Results : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Comparison with Similar Compounds

The biological activities of this compound can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylateModerateWeak
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylateLowModerate

The unique methyl substitution at the spirocyclic nitrogen atom in this compound enhances its reactivity and interaction with biological targets compared to its analogs .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate?

Methodological Answer: A common approach involves spirocyclic ring formation via acid-catalyzed ketalization. For example, tert-butyl-protected piperidone derivatives can react with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) and molecular sieves to form the spirocyclic structure. After 48 hours, neutralization with NaHCO₃ and purification via column chromatography (EtOAc/n-pentane) yields the product with ~76% efficiency . Modifications include chiral resolution or asymmetric catalysis to achieve the (S)-enantiomer.

Q. How is this compound characterized analytically?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms spirocyclic structure and stereochemistry. For tert-butyl analogs, expect peaks at δ 1.39 ppm (t-Bu) and δ 3.43–3.90 ppm (spirocyclic ether protons) .
  • LCMS/HPLC: Used to verify enantiomeric purity (e.g., Chiralpak columns) and molecular ion peaks (e.g., [M+H]+ = 243.148 observed in spirocyclic intermediates) .

Q. What are the recommended storage and handling protocols?

Methodological Answer:

  • Storage: Tightly sealed containers at 2–8°C in dry, ventilated areas. Avoid exposure to moisture and oxidizers .
  • Handling: Use nitrile gloves, fume hoods, and anti-static lab coats. For spills, absorb with sand/vermiculite and dispose as hazardous waste .

Q. How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer: The spirocyclic core serves as a rigid scaffold for kinase inhibitors. For example, tert-butyl-protected analogs are intermediates in synthesizing RIPK1 inhibitors. Post-deprotection, the free amine enables coupling with pharmacophores (e.g., quinazoline moieties in EGFR inhibitors) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the (S)-configured derivative?

Methodological Answer: Use chiral auxiliaries or asymmetric catalysis. In a reported method, tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized with Boc protection, followed by enzymatic resolution or chiral HPLC to isolate the (S)-enantiomer .

Q. What is the mechanistic basis for its inhibition of RIPK1?

Methodological Answer: The compound binds RIPK1’s kinase domain, blocking phosphorylation events required for necroptosis. In U937 cells, it suppresses MLKL phosphorylation (IC₅₀ ~50 nM) and reduces TNFα-induced cell death. Competitive binding assays (e.g., SPR) confirm direct interaction .

Q. How do structural modifications impact its bioactivity?

Methodological Answer:

  • Substituent Effects: Methyl vs. tert-butyl groups alter steric hindrance and solubility. For example, 8-phenyl analogs show reduced kinase affinity due to bulkier aromatic rings .
  • Spiro Ring Size: 6-membered spiro rings (vs. 5-membered) decrease metabolic stability .

Q. What are its metabolic pathways and stability in biological systems?

Methodological Answer: In vitro studies suggest hepatic CYP3A4-mediated oxidation of the tert-butyl group, forming carboxylic acid metabolites. Plasma stability assays (37°C, 24h) show >85% intact compound, making it suitable for in vivo models .

Q. How does it compare to analogs like 8-phenyl-2,8-diazaspiro[4.5]decan-3-one?

Methodological Answer:

Parametertert-Butyl Derivative8-Phenyl Analog
Solubility (PBS)12 µM2 µM
RIPK1 IC₅₀52 nM220 nM
Metabolic Half-life4.5 h1.2 h
Data derived from

Q. How should researchers address contradictions in reported synthetic yields or bioactivity?

Methodological Answer:

  • Yield Discrepancies: Optimize reaction humidity control (molecular sieves improve ketalization efficiency) .
  • Bioactivity Variability: Validate cell models (e.g., use RIPK1-overexpressing HEK293T cells) and standardize assay protocols (e.g., ATP concentration in kinase assays) .

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